

Application Notes and Protocols: 2-Mercaptoimidazole in the Synthesis of Antifungal Agents

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Compound of Interest

Compound Name: 2-Mercaptoimidazole

Cat. No.: B184291

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Introduction

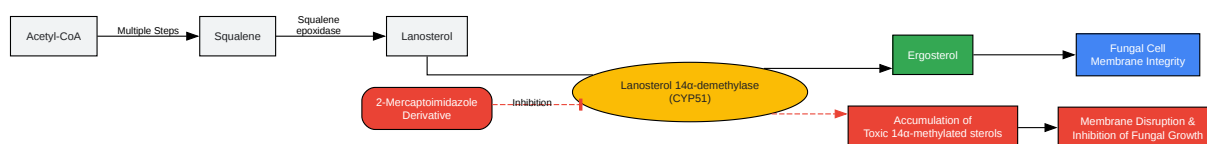
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This necessitates the development of novel antifungal agents with distinct mechanisms of action. The **2-mercaptoimidazole** scaffold has garnered considerable attention in medicinal chemistry due to its versatile biological activities, including antifungal properties.^[1] This document provides detailed application notes and protocols for the synthesis and evaluation of **2-mercaptoimidazole** derivatives as potential antifungal agents.

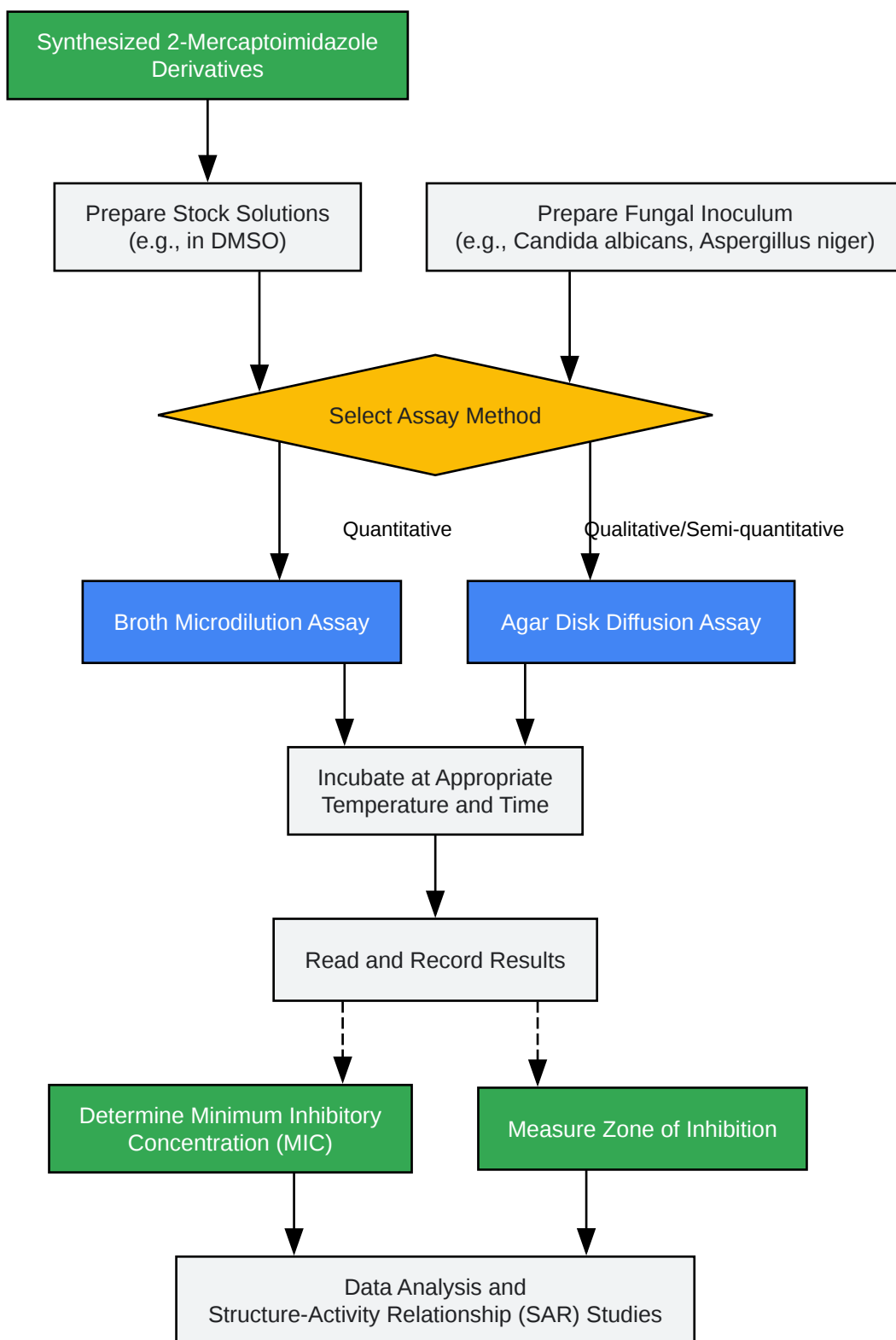
Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of action for imidazole-based compounds, including many **2-mercaptoimidazole** derivatives, is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

Imidazole antifungals specifically target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase. This enzyme is essential for the conversion of lanosterol to

ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14 α -methylated sterol precursors in the fungal cell membrane. This disruption of membrane structure and function ultimately inhibits fungal growth and replication.





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References

- 1. primescholars.com [primescholars.com]
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